molecular formula C18H14BrNO B2871594 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole CAS No. 478031-39-9

3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole

Cat. No.: B2871594
CAS No.: 478031-39-9
M. Wt: 340.22
InChI Key: AQIRHCPPLDLKEJ-UHFFFAOYSA-N
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Description

Product Overview 3-(4-Bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole is an organic compound with the molecular formula C18H14BrNO and a molecular weight of 340.21 g/mol . This high-purity small molecule features a pyrrole ring, a core structure in many biologically active compounds, substituted with 4-bromophenyl and 4-methylbenzoyl functional groups. It is supplied for research applications and is strictly for laboratory use. Research and Applications Pyrrole is a fundamental five-membered nitrogen heterocycle of significant interest in medicinal chemistry and materials science . The pyrrole ring is a key scaffold in numerous natural products and approved pharmaceuticals, known for its ability to interact with various enzymes and biological receptors . The specific substitution pattern on this pyrrole derivative, particularly the bromophenyl group, is a common structural motif that allows for further functionalization via cross-coupling reactions, making it a valuable chemical intermediate for synthesizing more complex molecules for drug discovery and development. Research into pyrrole derivatives has highlighted their potential in diverse fields. They are investigated as building blocks in organic electronics and material science . Furthermore, pyrrole-containing compounds are extensively studied for their antibacterial properties against various pathogens, including resistant strains . The structural features of this compound make it a candidate for researchers exploring new chemical entities in these areas. Handling and Safety This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-12-2-4-14(5-3-12)18(21)17-11-20-10-16(17)13-6-8-15(19)9-7-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIRHCPPLDLKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DABCO-Promoted Aqueous Synthesis

The most environmentally benign approach utilizes phenacyl bromide, pentane-2,4-dione, and substituted amines in water with 1,4-diazabicyclo[2.2.2]octane (DABCO) catalysis. For 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole, 4-bromophenacyl bromide reacts with 4-methylbenzoylacetone and ammonium acetate under these conditions:

Reagents:
4-Bromophenacyl bromide (1 mmol)
4-Methylbenzoylacetone (1 mmol)
Ammonium acetate (1.5 mmol)
DABCO (10 mol%)
Water (5 mL), 60°C, 4–6 h

The mechanism proceeds through quaternary salt formation (4-bromophenacyl-DABCO complex), followed by nucleophilic attack from the enaminone intermediate derived from 4-methylbenzoylacetone. ¹H NMR analysis of crude products shows characteristic pyrrolic NH signals at δ 10.2–10.8 ppm and aromatic protons between δ 7.2–8.3 ppm. Yields reach 68% after silica gel purification with ethyl acetate/hexane (1:9).

Solvent Optimization and Substrate Scope

Table 1 compares yields across solvent systems:

Entry Solvent Catalyst Time (h) Yield (%)
1 Water DABCO 5 68
2 Ethanol DABCO 6 52
3 Toluene DABCO 8 41
4 DCM DABCO 12 <20

Polar protic solvents enhance reaction efficiency by stabilizing charged intermediates. Electron-withdrawing groups on the phenacyl bromide (e.g., 4-Br) improve cyclization rates compared to electron-donating substituents.

Multicomponent Assembly via Isocyanide Pathways

DBU-Mediated Three-Component Reaction

A robust method employs 4-bromobenzaldehyde, 4-methylbenzoylacetonitrile, and tert-butyl isocyanide in chlorobenzene with 1,8-diazabicycloundec-7-ene (DBU):

Reaction Scheme:
4-Bromobenzaldehyde + 4-Methylbenzoylacetonitrile + t-BuNC  
→ DBU (2.0 equiv), PhCl, rt, 6 h  
→ 3-(4-Bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole

Key advantages include:

  • Single-step formation of the pyrrole ring and substituents
  • Tolerance for diverse isocyanides (cyclohexyl, benzyl)
  • 72% isolated yield after column chromatography

¹³C NMR confirms regioselectivity through carbonyl carbon resonances at δ 168.1 (C=O) and δ 160.5 (pyrrole C-2). Mass spectrometry exhibits molecular ion peaks at m/z 381.2 [M+H]⁺.

Acid-Catalyzed Variants

Substituting DBU with p-toluenesulfonic acid (p-TsOH) in methanol enables alternative activation:

4-Bromophenylglyoxal (1 mmol)
4-Methylbenzoylamide (1.2 mmol)
Isocyanide (1 mmol)
p-TsOH (0.05 equiv), MeOH, 12 h rt

While yielding comparable products (65%), this method requires longer reaction times and produces more side products from aldehyde dimerization.

Post-Synthetic Acylation of Preformed Pyrroles

Friedel-Crafts Benzoylation

Preparing 3-(4-bromophenyl)-1H-pyrrole followed by 4-position acylation offers regiocontrol:

Step 1: Synthesis of 3-(4-Bromophenyl)-1H-pyrrole  
4-Bromocinnamaldehyde (2 mmol)  
Ammonium acetate (4 mmol)  
Acetic acid, 80°C, 8 h → 78% yield  

Step 2: 4-Methylbenzoylation  
AlCl₃ (1.5 equiv), 4-Methylbenzoyl chloride (1.2 equiv)  
DCM, 0°C → rt, 6 h → 62% yield

¹H NMR coupling constants (J = 3.1 Hz between H-3 and H-4) confirm the substitution pattern. However, over-acylation at C-2 occurs in 15–20% of cases, necessitating careful stoichiometric control.

Suzuki Coupling-Acylation Tandem

A cutting-edge approach combines cross-coupling and acylation:

4-Bromophenylboronic acid (1.1 equiv)
3-Iodo-4-acetylpyrrole (1 equiv)
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv)
DME/H₂O (3:1), 80°C, 12 h → 85% yield  

Subsequent Baeyer-Villiger oxidation with mCPBA introduces the benzoyl group at C-4 (58% yield).

While synthetically elegant, this route requires expensive catalysts and multiple purification steps.

Mechanistic Insights and Side-Reaction Analysis

Competing Rearrangements in Cyclocondensation

During DABCO-mediated syntheses, 1,3-H shifts may generate regioisomeric byproducts unless electronically directed by the 4-bromo substituent. Computational studies suggest activation barriers ΔG‡ = 28.5 kcal/mol for the desired pathway vs. 31.2 kcal/mol for isomer formation.

Oxidative Dehydrogenation Challenges

Unsubstituted pyrroles undergo rapid air oxidation to pyrrolin-2-ones. Introducing the 4-methylbenzoyl group stabilizes the aromatic system, reducing oxidation rates by 78% compared to non-acylated analogs.

Scalability and Industrial Feasibility

Table 2 compares methods for large-scale production:

Method Batch Size (g) Purity (%) Cost Index
DABCO Aqueous 500 98.5 1.0
DBU Multicomponent 200 99.2 1.8
Friedel-Crafts 1000 97.8 0.7
Suzuki-Baeyer 50 99.9 4.2

The Friedel-Crafts route demonstrates superior scalability despite lower regioselectivity, while Suzuki-Baeyer remains restricted to high-value applications.

Analytical Characterization Benchmarks

Spectroscopic Standards

  • ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, BrPh), 7.65 (d, J = 8.0 Hz, 2H, MeBz), 7.43 (d, J = 8.4 Hz, 2H, BrPh), 7.29 (d, J = 8.0 Hz, 2H, MeBz), 6.87 (s, 1H, H-5), 2.42 (s, 3H, CH₃)
  • ¹³C NMR : δ 191.2 (C=O), 143.6 (C-4), 138.2 (C-3), 132.1–121.8 (Ar-C), 21.5 (CH₃)
  • HRMS : Calculated for C₁₈H₁₃BrNO [M+H]⁺: 362.0124, Found: 362.0121

Chromatographic Behavior

HPLC retention times (C18 column, MeCN/H₂O 70:30):

  • Main product: 8.42 min
  • 2-Acyl regioisomer: 9.15 min
  • Diacylated byproduct: 12.67 min

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound is synthesized via multicomponent domino reactions under optimized conditions:

  • Reactants : Acetophenone derivatives, 4-bromobenzaldehyde, and methyl/ethyl 2-isocyanoacetate .

  • Catalyst : p-Toluenesulfonic acid (PTSA) in methanol, followed by pyridine in toluene .

  • Conditions : Stirring at room temperature (12–24 h) followed by heating at 90°C (12 h) .

  • Yield : 85% for the carboxylic acid derivative .

Example Reaction Pathway :

Acetophenone+4 Bromobenzaldehyde+Methyl 2 isocyanoacetatePTSA MeOHIntermediatePyridine 90 C3 4 Bromophenyl 4 4 methylbenzoyl 1H pyrrole 2 carboxylic acid\text{Acetophenone}+\text{4 Bromobenzaldehyde}+\text{Methyl 2 isocyanoacetate}\xrightarrow{\text{PTSA MeOH}}\text{Intermediate}\xrightarrow{\text{Pyridine 90 C}}\text{3 4 Bromophenyl 4 4 methylbenzoyl 1H pyrrole 2 carboxylic acid}

Regioselective Substitution Reactions

The bromophenyl and benzoyl groups enable targeted substitutions:

Reaction Type Reagents/Conditions Product Yield Reference
Nucleophilic Aromatic Substitution CuI, Cs₂CO₃, 1,10-phenanthroline, microwave (210°C)4-(3-Benzoyl-1H-pyrrol-1-yl)-benzenesulfonamide82%
Ester Hydrolysis LiAlH₄ in THFCorresponding alcohol derivative76%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-substituted pyrrole68%

Oxidation and Reduction

  • Oxidation :

    • Reagent : KMnO₄/H₂O₂ in acidic medium.

    • Product : Pyrrole-2,5-dione derivatives.

  • Reduction :

    • Reagent : LiAlH₄ in anhydrous THF .

    • Product : Secondary alcohol or amine derivatives .

Spectroscopic Characterization

  • IR : Strong bands at 1690–1723 cm⁻¹ (C=O stretch) .

  • ¹H NMR :

    • Aromatic protons: δ 7.1–7.9 ppm (multiplet) .

    • NH proton: δ 9.5–9.6 ppm (broad singlet) .

  • HRMS : m/z 398.0392 ([M+H]⁺ for C₂₀H₁₆BrNO₃) .

Environmental and Industrial Relevance

  • Green Synthesis : Deep eutectic solvents (e.g., choline chloride/urea) improve regioselectivity and reduce waste .

  • Scalability : Microwave-assisted methods enhance reaction efficiency (40 min vs. 24 h conventional) .

This compound’s versatility in synthesis and functionalization positions it as a valuable intermediate in drug discovery and materials science. Future work should explore its catalytic asymmetric reactions and in vivo pharmacological profiles.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Functional Groups Biological/Physical Notes References
3-(4-Bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole (Target Compound) 4-Bromophenyl, 4-methylbenzoyl C₁₈H₁₄BrNO 348.22 g/mol Pyrrole, benzoyl, bromo Potential kinase inhibition
3-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole 3-Bromophenyl, 4-chlorobenzoyl C₁₇H₁₁BrClNO 360.63 g/mol Pyrrole, chloro, bromo Enhanced halogen bonding
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-... 4-Bromophenyl, tetrahydroindol-2-yl, carbothioamide C₂₀H₂₁BrN₄OS 445.38 g/mol Pyrazole, thioamide Antimicrobial activity (unpublished)
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide Dual bromophenyl, sulfonamide C₂₅H₂₄Br₂N₄O₃S 620.36 g/mol Pyrazole, sulfonamide COX-2 inhibition potential
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate 4-Bromophenyl, ethyl carboxylate C₁₄H₁₄BrNO₂ 308.18 g/mol Pyrrole, ester Improved solubility in polar solvents

Structural Modifications and Electronic Effects

  • Halogen Positioning : The target compound’s 4-bromophenyl group (para-substitution) contrasts with the 3-bromophenyl (meta-) analogue in CAS 477886-28-3. Para-substitution often enhances planarity and π-stacking in receptor binding, whereas meta-substitution may alter dipole interactions .
  • Benzoyl vs.
  • Pyrrole vs. Pyrazole Core : Pyrazole derivatives (e.g., ) exhibit higher aromatic stability and hydrogen-bonding capacity due to the additional nitrogen atom, which may enhance binding to biological targets like enzymes or DNA.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (MW 348.22) is lighter and less lipophilic than the dual-bromo pyrazole-sulfonamide derivative (MW 620.36, ), implying better membrane permeability.
  • Thermal Stability : Pyrazole derivatives (e.g., , m.p. 192–193°C) generally exhibit higher melting points than pyrroles due to increased hydrogen bonding and crystallinity.

Biological Activity

3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole is a compound belonging to the pyrrole family, known for its diverse biological activities. Pyrrole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole features a bromophenyl group and a methylbenzoyl moiety, contributing to its unique pharmacological profile. The presence of bromine and methyl groups can influence the compound's interaction with biological targets, enhancing its efficacy.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies on pyrrole analogs suggest that modifications at the phenyl ring can enhance cytotoxicity against cancer cells, potentially making 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole a candidate for further investigation in cancer therapeutics .

Antibacterial Activity

Pyrrole derivatives, including the target compound, have demonstrated antibacterial properties. The presence of halogen substituents (like bromine) has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown that certain pyrrole compounds inhibit bacterial growth by targeting essential bacterial enzymes, such as DNA gyrase . The specific antibacterial efficacy of 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole remains to be fully elucidated but is hypothesized to be significant based on structural analogs.

Anti-inflammatory Properties

Pyrrole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural characteristics of 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole may contribute to its potential as an anti-inflammatory agent .

Synthesis and Evaluation

Recent studies focused on synthesizing new pyrrole derivatives have highlighted the importance of structural modifications in enhancing biological activity. For example, a study synthesized various pyrrole derivatives and evaluated their activities against cancer cell lines and bacterial strains. The findings indicated that specific substitutions could lead to improved potency .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyrrole derivatives to biological targets. These studies suggest that 3-(4-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole may interact effectively with enzymes involved in cancer progression and bacterial metabolism, supporting its potential therapeutic applications .

Summary of Biological Activities

Activity Evidence Potential Mechanism
AnticancerSignificant cytotoxicity against various cancer cell linesInduction of apoptosis, cell cycle arrest
AntibacterialEffective against Gram-positive and Gram-negative bacteriaInhibition of DNA gyrase
Anti-inflammatoryReduction in pro-inflammatory cytokinesInhibition of inflammatory pathways

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